N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-propyloxalamide
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Description
“N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-propyloxalamide” is a chemical compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C23H27N5O3S . Its structure includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The average weight of the molecule is 453.557, and the monoisotopic mass is 453.183460445 .Physical and Chemical Properties Analysis
The compound has a high probability of human intestinal absorption (+0.9958) and can cross the blood-brain barrier (+0.783) . It is also a substrate for P-glycoprotein .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-propyloxalamide and its derivatives has been explored for antimicrobial applications. Compounds related to this chemical structure have been synthesized and evaluated for their antibacterial and antifungal activities. Studies have found that certain derivatives exhibit potent inhibitory action against both Gram-positive and Gram-negative bacteria, as well as strains of fungi. This suggests their potential use in developing therapeutic interventions for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Potential in Cancer Therapy
Research into similar oxazolidinone compounds has also shown anticancer activity. Specifically, studies have indicated that certain derivatives can suppress key signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB/Akt pathway. This mechanism of action was observed in prostate cancer cell lines, where the compounds induced apoptosis and reduced tumor growth in vivo models. These findings highlight the potential for developing new cancer therapeutics based on the oxazolidinone scaffold (Kim, Park, & Jung, 2014).
HIV-1 Protease Inhibition
The structural framework of this compound has been adapted to create inhibitors targeting the HIV-1 protease. Such compounds have shown remarkably high affinity, with K(i) values in the picomolar range, suggesting highly potent inhibitory activities against HIV-1 protease. These inhibitors have demonstrated effectiveness against multidrug-resistant strains of the virus, offering a promising avenue for the treatment of HIV-1 infections (Ali et al., 2006).
Neurological Disorders
Compounds with a similar chemical structure have been evaluated for their potential in treating neurological disorders. For example, research into the pharmacological profile of selective silent 5-HT1A receptor antagonists suggests applications in the study of central 5-HT1A receptors, which could be beneficial for understanding and treating conditions such as depression and anxiety (Forster et al., 1995).
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-3-7-16-14(19)15(20)17-12-10-11(5-6-13(12)23-2)18-8-4-9-24(18,21)22/h5-6,10H,3-4,7-9H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGRZPGNESSIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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